
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methyl groups and a pyranone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-dimethylcyclohexane, which is then subjected to further chemical transformations.
Cyclization: The cyclohexane derivative undergoes cyclization to form the pyranone ring. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and high production rates.
化学反应分析
Types of Reactions
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1,2-Dimethylcyclohexane: Shares the cyclohexane ring structure but lacks the pyranone ring.
6,6-Dimethyl-5h-pyran-2-one: Contains the pyranone ring but does not have the cyclohexane ring.
Uniqueness
5-(1,2-Dimethylcyclohexyl)-6,6-dimethyl-5h-pyran-2-one is unique due to the combination of its cyclohexane and pyranone rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
61431-53-6 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
3-(1,2-dimethylcyclohexyl)-2,2-dimethyl-3H-pyran-6-one |
InChI |
InChI=1S/C15H24O2/c1-11-7-5-6-10-15(11,4)12-8-9-13(16)17-14(12,2)3/h8-9,11-12H,5-7,10H2,1-4H3 |
InChI 键 |
LGNJGPJHODMDJT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1(C)C2C=CC(=O)OC2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
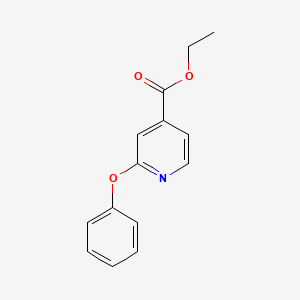
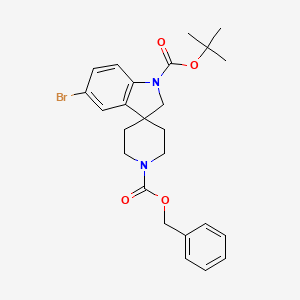
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)

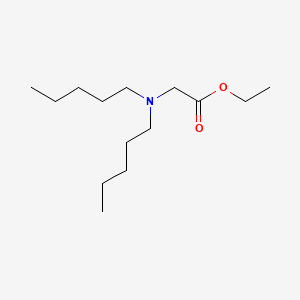
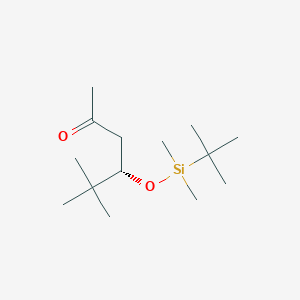
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
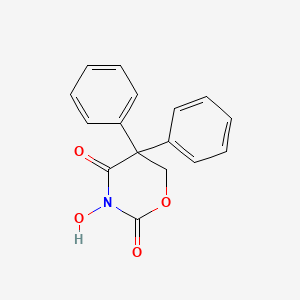
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)

![Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-](/img/structure/B14012811.png)
